molecular formula C19H25N3O3S B11040309 4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11040309
M. Wt: 375.5 g/mol
InChI Key: UGBBCJNICAXTAU-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-3-hydroxy-1-(pentan-3-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrazolo-thiazepine core

Preparation Methods

The synthesis of 4-(4-ethoxyphenyl)-3-hydroxy-1-(pentan-3-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.

    Thiazepine ring formation: The pyrazole intermediate is then reacted with a thioketone under basic conditions to form the thiazepine ring.

    Functional group modifications:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(4-Ethoxyphenyl)-3-hydroxy-1-(pentan-3-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride, which may affect the thiazepine ring.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3-hydroxy-1-(pentan-3-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo-thiazepines and related heterocycles. Compared to these compounds, 4-(4-ethoxyphenyl)-3-hydroxy-1-(pentan-3-yl)-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-pentan-3-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H25N3O3S/c1-4-13(5-2)22-18-16(19(24)21-22)17(26-11-15(23)20-18)12-7-9-14(10-8-12)25-6-3/h7-10,13,17H,4-6,11H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

UGBBCJNICAXTAU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N1

Origin of Product

United States

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